molecular formula C16H15N3OS B5673593 N-(2-ethoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine

N-(2-ethoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine

Cat. No.: B5673593
M. Wt: 297.4 g/mol
InChI Key: XMYYEHNNAACNSA-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiazole ring, a pyridine ring, and an ethoxyphenyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-ethoxyaniline with 2-bromo-4-pyridin-2-ylthiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like bromine, leading to the formation of brominated derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or chloroform at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Various nucleophiles in polar solvents under reflux conditions.

Major Products Formed

    Oxidation: Brominated derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives where the ethoxy group is replaced by other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in targeting specific proteins or pathways involved in disease processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-2-((4-ethoxy-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
  • (Z)-5-(4-nitrobenzyliden)-3-N-(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one

Uniqueness

N-(2-ethoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine stands out due to its unique combination of a thiazole ring, a pyridine ring, and an ethoxyphenyl group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-20-15-9-4-3-8-13(15)18-16-19-14(11-21-16)12-7-5-6-10-17-12/h3-11H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYYEHNNAACNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC(=CS2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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